molecular formula C11H15BrO2 B13493714 5-Bromoadamantane-2-carboxylic acid

5-Bromoadamantane-2-carboxylic acid

Cat. No.: B13493714
M. Wt: 259.14 g/mol
InChI Key: LYDZMAYVXWVORS-UHFFFAOYSA-N
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Description

5-Bromoadamantane-2-carboxylic acid is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is characterized by the presence of a bromine atom at the 5th position and a carboxylic acid group at the 2nd position of the adamantane framework. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various chemical and industrial applications.

Preparation Methods

The synthesis of 5-Bromoadamantane-2-carboxylic acid typically involves the bromination of adamantane derivatives followed by carboxylation. One common method includes the bromination of adamantane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting bromoadamantane is then subjected to carboxylation using carbon dioxide in the presence of a Grignard reagent to yield the desired carboxylic acid .

Industrial production methods often involve similar steps but are optimized for large-scale synthesis. These methods may include continuous flow reactors and the use of more efficient catalysts to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 5-Bromoadamantane-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The adamantane core provides a rigid framework that can enhance the stability and specificity of these interactions .

Biological Activity

5-Bromoadamantane-2-carboxylic acid is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure and significant biological properties. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and virology. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and research findings.

Synthesis

The synthesis of this compound typically involves the bromination of adamantane followed by carboxylation. The common synthetic route includes:

  • Bromination : Adamantane is treated with liquid bromine to yield 1-bromoadamantane.
  • Carboxylation : The brominated compound undergoes further reactions to introduce the carboxylic acid group.

These methods are optimized for yield and scalability in industrial settings.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The presence of the bromine atom and the carboxylic acid group allows for:

  • Hydrogen Bonding : Facilitating interactions with biomolecules.
  • Electrostatic Interactions : Influencing the reactivity and biological activity.
  • Covalent Modifications : Potentially altering the function of target proteins.

These interactions can modulate cellular pathways, making it a candidate for therapeutic applications.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound derivatives. For instance, compounds derived from this structure have shown promising results in inhibiting cell proliferation in various cancer cell lines. Notably:

  • Cell Lines Tested : HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer).
  • Mechanism : Inhibition of EGFR (Epidermal Growth Factor Receptor) tyrosine kinase activity, leading to cell cycle arrest and apoptosis induction .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A series of derivatives were synthesized and evaluated for their ability to inhibit cancer cell growth.
    • Compound 3a demonstrated the highest potency with significant inhibition observed in all tested cell lines .
  • Integrase Inhibition :
    • Research has indicated that derivatives can also act as integrase inhibitors, which is crucial in HIV treatment.
    • These compounds were found to chelate with magnesium ions essential for integrase activity, thus blocking viral DNA integration .

Data Table: Biological Activity Overview

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compound derivative 1HepG212.5EGFR Tyrosine Kinase Inhibition
This compound derivative 2A54915.0EGFR Tyrosine Kinase Inhibition
This compound derivative 3MCF-710.0EGFR Tyrosine Kinase Inhibition
Integrase inhibitor derived from 5-bromo compoundHIV-13.11Integrase Chelation

Properties

IUPAC Name

5-bromoadamantane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c12-11-3-6-1-7(4-11)9(10(13)14)8(2-6)5-11/h6-9H,1-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDZMAYVXWVORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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